Deoxynyboquinon

Übersicht

Beschreibung

Deoxynyboquinon ist ein natürliches kleines Molekül, das aus marinen Actinomyceten gewonnen wurde. Es hat aufgrund seiner starken Antitumoraktivität und seiner Fähigkeit, Krebszellen selektiv durch Induktion programmierter Nekrose abzutöten, große Aufmerksamkeit erlangt. Diese Verbindung ist besonders effektiv bei der gezielten Ansteuerung des Redoxenzyms NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1), was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wissenschaftliche Forschungsanwendungen

Deoxynyboquinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie dient es als Modellverbindung zur Untersuchung von Redoxreaktionen und oxidativem Stress. In der Biologie und Medizin wird this compound ausgiebig auf seine Antikrebswirkungen untersucht. Es hat sich als vielversprechend bei der Behandlung verschiedener solider Tumoren, darunter Bauchspeicheldrüsen- und Lungenkrebs, erwiesen, indem es selektiv auf NQO1-positive Krebszellen abzielt .

Neben seinen Antikrebsanwendungen wird this compound auch auf seine entzündungshemmenden Wirkungen untersucht. Es löst die Alkylierung und Ubiquitinierung von Keap1 aus, was zur Aktivierung des Nrf2-Signalwegs führt, der eine Rolle bei der Reduzierung von Entzündungen spielt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine selektive Ansteuerung des NQO1-Enzyms. Nach dem Eintritt in die Krebszellen durchläuft this compound einen nutzlosen Redoxzyklus, verbraucht Sauerstoff und erzeugt umfangreiche reaktive Sauerstoffspezies. Erhöhte ROS-Spiegel verursachen DNA-Läsionen, PARP1-Hyperaktivierung und schwere NAD+/ATP-Verarmung, die zu Ca2±abhängiger programmierter Nekrose führen. Dieser Mechanismus ist einzigartig für NQO1-bioaktivierte Medikamente und ist für die starke Antitumoraktivität der Verbindung verantwortlich .

Wirkmechanismus

Target of Action

Deoxynyboquinone (DNQ) is a natural small molecule that primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme overexpressed in many solid tumors . Another significant target of DNQ is Keap1 , which plays a crucial role in the activation of Nrf2, a key regulator of the cellular antioxidant response .

Mode of Action

DNQ interacts with its targets through a process known as futile redox cycling . This process involves the bioreduction of DNQ to its semiquinone by NQO1, followed by re-oxidation by molecular oxygen, which generates reactive oxygen species (ROS) . Additionally, DNQ triggers the alkylation and ubiquitination of Keap1 at Cys489 on the Kelch domain, leading to the activation of Nrf2 .

Biochemical Pathways

The interaction of DNQ with its targets affects several biochemical pathways. The generation of ROS through the futile redox cycling of DNQ leads to DNA damage and the hyperactivation of PARP1 . This process results in severe NAD+/ATP depletion, stimulating Ca2±dependent programmed necrosis . The alkylation and ubiquitination of Keap1 by DNQ activate the Nrf2 signaling pathway, which plays a central role in anti-inflammatory therapy .

Pharmacokinetics

The pharmacokinetic properties of DNQ are largely determined by its interaction with NQO1. As a selective substrate for NQO1, DNQ undergoes activation by this enzyme, participating in a catalytic futile reduction/reoxidation cycle . This process leads to the generation of toxic ROS within the tumor microenvironment . .

Result of Action

The action of DNQ results in significant molecular and cellular effects. The generation of ROS leads to extensive DNA lesions . The hyperactivation of PARP1 and the severe depletion of NAD+ and ATP stimulate Ca2±dependent programmed necrosis . These effects contribute to the potent anticancer activity of DNQ, as it effectively eradicates NQO1-positive cancer cells .

Action Environment

The action, efficacy, and stability of DNQ can be influenced by various environmental factors. It’s worth noting that the action of DNQ is particularly effective in the tumor microenvironment, where NQO1 is often overexpressed .

Biochemische Analyse

Biochemical Properties

Deoxynyboquinone interacts with NQO1, an enzyme that is capable of reducing most quinones, forming stable hydroquinones . The interaction between Deoxynyboquinone and NQO1 leads to a futile redox cycling that consumes oxygen and generates extensive reactive oxygen species (ROS) .

Cellular Effects

Deoxynyboquinone has a significant impact on various types of cells and cellular processes. It kills a wide spectrum of cancer cells in an NQO1-dependent manner . The elevated ROS levels caused by Deoxynyboquinone result in extensive DNA lesions, PARP1 hyperactivation, and severe NAD+/ATP depletion that stimulate Ca2±dependent programmed necrosis .

Molecular Mechanism

The mechanism of action of Deoxynyboquinone is primarily through its interaction with NQO1. This interaction leads to NQO1-dependent futile redox cycling, consuming oxygen and generating extensive ROS . These ROS cause extensive DNA lesions, hyperactivate PARP1, and severely deplete NAD+ and ATP, leading to cell death .

Temporal Effects in Laboratory Settings

Short-term exposure of NQO1+ cells to Deoxynyboquinone is sufficient to trigger cell death . Genetically matched NQO1- cells are unaffected

Metabolic Pathways

Deoxynyboquinone is involved in the metabolic pathway of NQO1 . NQO1 is an inducible phase II detoxifying 2-electron oxidoreductase capable of reducing most quinones, forming stable hydroquinones .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Deoxynyboquinon kann durch einen modularen Ansatz synthetisiert werden, der mehrere wichtige Schritte umfasst. Die Synthese beinhaltet typischerweise drei palladiumvermittelte Kupplungsreaktionen. Der Prozess beginnt mit der Herstellung von Zwischenprodukten, die dann zu dem Endprodukt gekoppelt werden. Die Reaktionsbedingungen beinhalten oft die Verwendung von trockenen Lösungsmitteln, frisch destillierten Aminen und Standard-Schlenk-Techniken unter einer inerten Atmosphäre .

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, kann die in der Forschung entwickelte skalierbare Synthese für die Produktion im größeren Maßstab angepasst werden. Dies beinhaltet die Optimierung der Reaktionsbedingungen und die Verwendung effizienter Reinigungsverfahren, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deoxynyboquinon unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Alkylierung. Eine bemerkenswerte Reaktion ist seine Bioreduktion zu einem Semichinon, das dann durch molekularen Sauerstoff zu Superoxid reoxidiert wird, was zum Zelltod führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen N-Acetylcystein, das mit der Verbindung reagiert, um α, β-ungesättigte Amide zu bilden. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen reaktive Sauerstoffspezies (ROS) und andere Zwischenprodukte, die zu seiner Antitumoraktivität beitragen. Diese Produkte spielen eine entscheidende Rolle bei der Induktion von oxidativem Stress und Zelltod in Krebszellen .

Vergleich Mit ähnlichen Verbindungen

Deoxynyboquinon wird oft mit anderen NQO1-aktivierten Verbindungen wie β-Lapachon verglichen. Während beide Verbindungen das NQO1-Enzym ansteuern und programmierte Nekrose induzieren, zeigt this compound eine stärkere Potenz und Selektivität. Andere ähnliche Verbindungen umfassen Streptonigrin, Menadion und Mitomycin C, die ebenfalls einer NQO1-vermittelten Bioreduktion unterliegen, jedoch mit unterschiedlichem Wirkungsgrad .

Liste ähnlicher Verbindungen:

- β-Lapachon

- Streptonigrin

- Menadion

- Mitomycin C

Zusammenfassend lässt sich sagen, dass this compound eine bemerkenswerte Verbindung ist, die ein großes Potenzial für die Krebstherapie und andere Anwendungen in der wissenschaftlichen Forschung bietet. Sein einzigartiger Wirkmechanismus und seine hohe Selektivität machen ihn zu einem wertvollen Werkzeug im Kampf gegen Krebs.

Eigenschaften

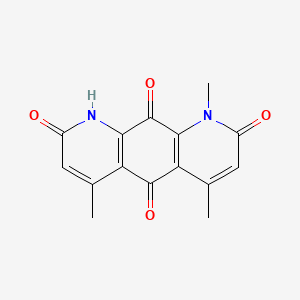

IUPAC Name |

1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYPAIRTXRKKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

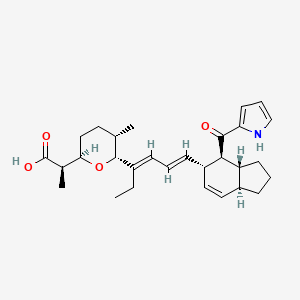

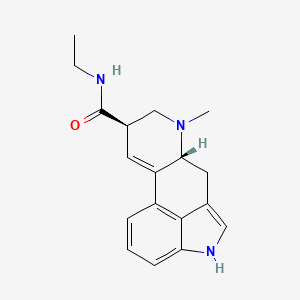

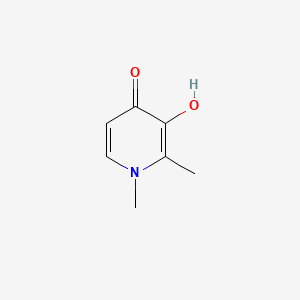

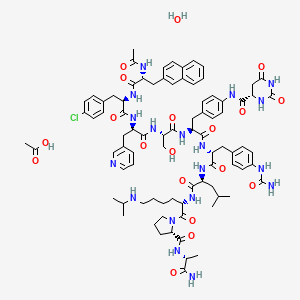

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

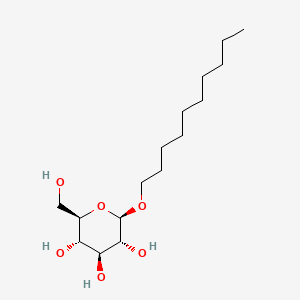

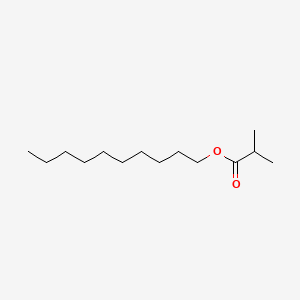

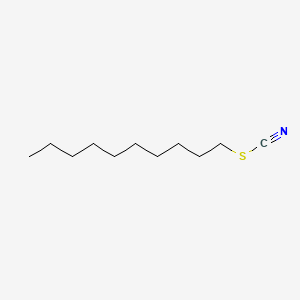

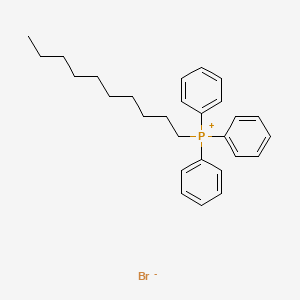

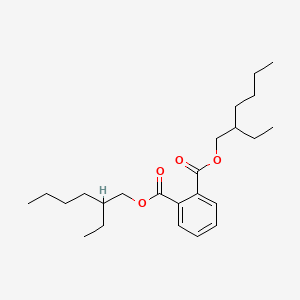

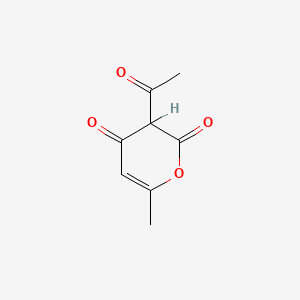

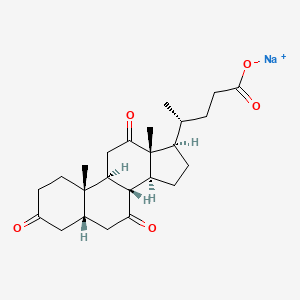

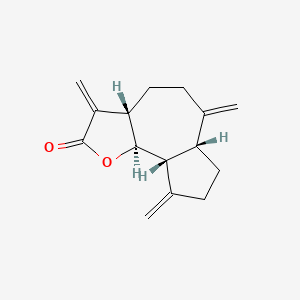

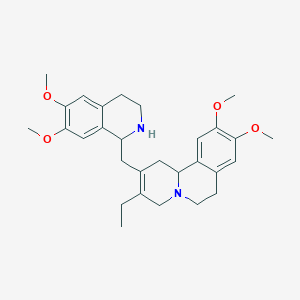

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.